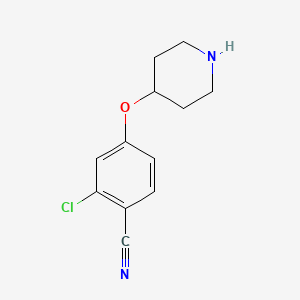

2-Chloro-4-(4-piperidinyloxy)benzonitrile

Description

Contextualization within Benzonitrile (B105546) Chemistry and Medicinal Chemistry

Benzonitrile, a simple aromatic organic compound, and its derivatives are fundamental building blocks in the synthesis of a wide array of chemicals, including pharmaceuticals, dyes, and resins. google.com The nitrile group is a versatile functional group that can participate in various chemical transformations. In medicinal chemistry, the benzonitrile moiety is a common feature in many biologically active molecules, where it can act as a key binding element to biological targets.

The incorporation of a chlorine atom onto the benzonitrile ring, as seen in 2-Chloro-4-(4-piperidinyloxy)benzonitrile, is a strategic modification frequently employed in drug design. Halogen atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins, thereby enhancing its therapeutic potential. sumitomo-chem.co.jp

Overview of the Compound's Significance in Drug Discovery Research

While specific research focusing exclusively on this compound is still developing, its structural components are prevalent in numerous compounds investigated in drug discovery. The piperidine (B6355638) ring is a "privileged scaffold," meaning it is a structural framework that is recurrent in a multitude of approved drugs and bioactive compounds. nih.govresearchgate.net Its presence can improve a molecule's pharmacokinetic properties and provide a versatile point for further chemical modification. nih.gov

Historical Perspectives and Evolution of Related Chemical Scaffolds

The historical development of scaffolds related to this compound can be traced through the evolution of medicinal chemistry. The synthesis of benzonitrile itself was first reported in 1844. whiterose.ac.uk Over the decades, chemists have developed numerous methods for the synthesis of substituted benzonitriles, driven by their utility as precursors in various industries. google.comepo.orggoogle.comrsc.org

The piperidine scaffold has an even longer history in natural product chemistry and has been a cornerstone in the development of synthetic drugs for over a century. The discovery of the analgesic properties of morphine, which contains a piperidine ring, spurred extensive research into synthetic piperidine derivatives. This has led to the development of a vast library of piperidine-containing compounds with a wide range of pharmacological activities. researchgate.net The strategic combination of these two well-established pharmacophoric fragments, the substituted benzonitrile and the piperidine ether, represents a modern approach in medicinal chemistry to generate novel molecules with desired biological activities.

Defining the Current Research Landscape for this compound

Currently, the research landscape for this compound is primarily defined by its role as a synthetic intermediate. Chemical suppliers list it as a building block for research and development, indicating its utility in the construction of more complex molecules. While dedicated studies on its biological activity are not widely published, the compound is featured in patents for the synthesis of pharmacologically active agents, underscoring its importance in the drug discovery pipeline. googleapis.com

Future research is likely to focus on the synthesis of libraries of compounds derived from this compound and the evaluation of their biological activities against various therapeutic targets. The structural alerts provided by the benzonitrile and piperidine moieties suggest potential applications in areas such as oncology, neuroscience, and infectious diseases.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-piperidin-4-yloxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O/c13-12-7-11(2-1-9(12)8-14)16-10-3-5-15-6-4-10/h1-2,7,10,15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTMLAAAPWXHMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC(=C(C=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591963 | |

| Record name | 2-Chloro-4-[(piperidin-4-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796600-10-7 | |

| Record name | 2-Chloro-4-[(piperidin-4-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 4 4 Piperidinyloxy Benzonitrile and Analogues

Established Synthetic Routes to the Core Structure

The foundational synthesis of the 2-Chloro-4-(4-piperidinyloxy)benzonitrile core structure relies on several well-established reaction classes. These methods are prized for their reliability and scalability, often employing readily available starting materials.

Nucleophilic aromatic substitution (SNAr) is a primary strategy for constructing the ether linkage in this compound. This reaction mechanism involves the attack of a nucleophile on an aryl halide that is activated by electron-withdrawing groups. libretexts.org For the synthesis of the target compound, the nucleophile is the alkoxide generated from 4-hydroxypiperidine (B117109), and the substrate is typically a di-halogenated benzonitrile (B105546), such as 2,4-dichlorobenzonitrile (B1293624) or 2-chloro-4-fluorobenzonitrile.

The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org The nucleophile adds to the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The presence of the electron-withdrawing nitrile (-CN) group, particularly ortho and para to the leaving group, is crucial as it stabilizes this negatively charged intermediate, thereby facilitating the reaction. libretexts.org Subsequently, the leaving group (typically a halide ion) is eliminated, restoring the aromaticity of the ring and yielding the final product. The general order of halide leaving group ability in SNAr reactions is F > Cl > Br > I, making fluorinated precursors particularly reactive. nih.govrsc.org

The synthesis of functionalized benzonitriles often begins with precursors bearing halogen or nitro substituents, which can be chemically transformed into other desired groups. A common precursor for analogues of the target molecule is 2-chloro-4-nitrobenzonitrile. The nitro group serves as a powerful electron-withdrawing group, activating the ring for SNAr, and can subsequently be reduced to an amino group.

For instance, the synthesis of 2-chloro-4-aminobenzonitrile is readily achieved by the reduction of 2-chloro-4-nitrobenzonitrile. prepchem.comgoogle.com This transformation can be carried out using various reducing agents, such as stannous chloride (SnCl₂) in hydrochloric acid or hydrazine (B178648) monohydrate. prepchem.comgoogle.com The resulting 2-chloro-4-aminobenzonitrile is a versatile intermediate that can undergo further reactions, such as diazotization followed by substitution, to introduce a range of functionalities at the 4-position. The synthesis of the o-chlorobenzonitrile framework itself can start from o-chloro-benzoic acid, which undergoes amination and subsequent dehydration to yield the nitrile. google.com

Condensation reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-nitrogen bonds. While not a direct route to the ether linkage in the target molecule, they are highly relevant for synthesizing analogues or modifying the piperidine (B6355638) ring. Piperidine itself is often used as a basic catalyst in reactions like the Knoevenagel condensation, where it facilitates the reaction between an active methylene (B1212753) compound and a carbonyl group. researchgate.net

More pertinent to analogue synthesis are reactions that form the piperidine ring itself. Multicomponent reactions, such as the aza-Sakurai cyclization or [5+1] annulations, can construct piperidine rings from simpler, acyclic precursors. nih.gov For example, the condensation of an amine with an aldehyde to form an imine, followed by an intramolecular cyclization, can yield a piperidine scaffold with multiple functional handles suitable for further derivatization. nih.gov

Advanced Synthetic Approaches and Catalysis

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis of benzonitriles and their derivatives, often relying on metal catalysis or electrochemistry to achieve high yields and selectivity under mild conditions.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, providing powerful tools for forming C-C and C-N bonds. For the synthesis of benzonitrile derivatives, palladium-catalyzed cyanation is a key method. This reaction allows for the direct conversion of aryl halides or triflates into the corresponding benzonitriles. acs.org A variety of cyanide sources can be used, with potassium ferrocyanide (K₄[Fe(CN)₆]) being a notable example due to its low toxicity and cost-effectiveness, making it suitable for large-scale industrial applications. acs.org

Beyond forming the nitrile group, palladium catalysis is instrumental in derivatizing the core structure. Ligand-controlled divergent synthesis can be used to produce either nitriles or their isonitrile isomers from common precursors by simply changing the phosphine (B1218219) ligand. nih.govacs.org Furthermore, coupling reactions like the Suzuki or Sonogashira reactions can be employed to modify the benzonitrile core, for example, by coupling substituted aryl bromides with various partners to build more complex molecules. chemrxiv.orgnih.gov

Table 1: Comparison of Cyanide Sources in Palladium-Catalyzed Cyanation This table summarizes various cyanide sources used in Pd-catalyzed reactions to form benzonitriles from aryl halides.

| Cyanide Source | Typical Catalyst System | Key Features | Reference(s) |

|---|---|---|---|

| KCN / NaCN | Pd(PPh₃)₄, Pd(OAc)₂ | Historic, effective but highly toxic. | acs.org |

| Zn(CN)₂ | Pd(PPh₃)₄, Pd/C | Milder, less toxic than alkali cyanides. | acs.org |

| K₄[Fe(CN)₆] | Pd(OAc)₂, dppf | Non-toxic, inexpensive, suitable for industrial scale. | acs.org |

| TMSCN | Pd(OAc)₂, various phosphine ligands | Used for specific transformations, e.g., benzylic substitution. | nih.govacs.org |

Electrosynthesis is emerging as a sustainable and powerful alternative to traditional synthetic methods. It utilizes electrical current to drive chemical reactions, often under mild conditions and with minimal waste generation. researchgate.net Recently, methods for the direct electrosynthesis of nitriles from primary alcohols and ammonia (B1221849) have been developed. chemrxiv.orgchemrxiv.org

In one notable example, a simple nickel foam electrode catalyzes the conversion of various primary alcohols, including substituted benzyl (B1604629) alcohols, into their corresponding nitriles in an aqueous ammonia solution. chemrxiv.org The reaction proceeds through a dehydrogenation-imination-dehydrogenation sequence. chemrxiv.org This approach is attractive for its sustainability, using renewable feedstocks and avoiding harsh chemical oxidants. The broad substrate scope demonstrates its potential for synthesizing a wide variety of aromatic and aliphatic nitriles, highlighting its relevance to the production of advanced benzonitrile intermediates. chemrxiv.orgchemrxiv.org

Table 2: Substrate Scope for Electrocatalytic Synthesis of Nitriles from Primary Alcohols This table shows the conversion and selectivity for the electrosynthesis of various nitriles from their corresponding primary alcohols using a nickel foam catalyst. Data sourced from ChemRxiv. chemrxiv.org

| Substrate (Primary Alcohol) | Product (Nitrile) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Benzyl alcohol | Benzonitrile | 98.2 | 80.1 |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzonitrile | 99.9 | 63.8 |

| 4-(Trifluoromethyl)benzyl alcohol | 4-(Trifluoromethyl)benzonitrile | 99.9 | 74.5 |

| 4-Chlorobenzyl alcohol | 4-Chlorobenzonitrile | 99.9 | 72.5 |

| 2-Thiophenemethanol | 2-Thiophoscarbonitrile | 99.9 | 68.7 |

| Furfuryl alcohol | 2-Furonitrile | 99.9 | 49.3 |

Mechanistic Investigations of Key Synthetic Steps

The primary synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This key transformation typically involves the reaction of an activated aryl halide, such as 2-chloro-4-fluorobenzonitrile, with 4-hydroxypiperidine.

The mechanism is a two-step addition-elimination process. libretexts.org In the first step, the nucleophilic oxygen atom of 4-hydroxypiperidine attacks the carbon atom bearing the fluorine, which is activated by the presence of strong electron-withdrawing groups. The cyano (-CN) group at the para position and the chloro (-Cl) group at the ortho position work in concert to decrease the electron density of the aromatic ring, making it susceptible to nucleophilic attack. libretexts.orgvaia.com This initial attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group (if present) or the nitrogen of the cyano group. libretexts.org The stability of this intermediate is a key factor in the feasibility of the SNAr reaction.

In the second and typically rapid step, the aromaticity of the ring is restored by the elimination of the leaving group. In the case of 2-chloro-4-fluorobenzonitrile, the fluoride (B91410) ion is expelled. The relative ability of halogens to act as leaving groups in SNAr reactions often follows the order F > Cl > Br > I, a phenomenon known as the "element effect". nih.govrsc.org This order is attributed to the high electronegativity of fluorine, which makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack, making the first step of the reaction rate-determining. nih.gov

Computational studies on similar SNAr reactions suggest that the mechanism can exist on a continuum between a stepwise process with a distinct intermediate and a concerted process, depending on the specific reactants and conditions. nih.gov For some reactions involving azole nucleophiles with moderately electron-deficient aryl fluorides, a borderline mechanism subject to general base catalysis has been predicted and observed. nih.gov

Preparation of Structurally Related Analogues and Intermediates

The structural framework of this compound allows for a variety of chemical modifications to generate a library of related analogues. These modifications can be targeted at the piperidine ring, the benzonitrile moiety, or the substitution pattern on the benzene (B151609) ring.

Synthesis of Piperidin-3-yloxy and Other Positional Isomers

The synthesis of positional isomers, such as 2-Chloro-4-(piperidin-3-yloxy)benzonitrile, can be readily achieved by adapting the standard SNAr protocol. By substituting 4-hydroxypiperidine with 3-hydroxypiperidine, the corresponding piperidin-3-yloxy analogue can be prepared. The reaction would proceed under similar conditions, typically involving a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

The synthesis of other analogues, for instance where the piperidinyloxy group is at a different position on the benzonitrile ring, would require different starting materials. For example, synthesizing an isomer like 4-chloro-2-(4-piperidinyloxy)benzonitrile would necessitate starting with 2,4-dichlorobenzonitrile or 4-chloro-2-fluorobenzonitrile. The regioselectivity of the substitution would be governed by the relative activating effects of the nitrile and the other halogen substituent.

Derivatization of the Piperidine Ring

The secondary amine within the piperidine ring of this compound is a prime site for further functionalization. researchgate.netnih.gov A variety of derivatives can be synthesized through standard organic transformations.

N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides in the presence of a base. This reaction introduces alkyl chains of varying lengths and branching.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) leads to the formation of N-acyl derivatives. nih.gov This introduces amide functionalities.

Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield N-alkylated products.

Buchwald-Hartwig Amination: For more complex N-aryl or N-heteroaryl derivatives, palladium-catalyzed cross-coupling reactions can be employed. nih.gov

These derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds.

Table 1: Examples of Piperidine Ring Derivatization Reactions

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Tertiary Amine |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Et₃N) | Amide |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Substituted Tertiary Amine |

| N-Arylation | Aryl halide, Palladium catalyst, Ligand, Base | N-Aryl Piperidine |

Modifications of the Benzonitrile Moiety

The benzonitrile group itself is a versatile functional group that can be transformed into several other important chemical moieties.

Conversion to Tetrazole: The nitrile group can undergo a [3+2] cycloaddition reaction with an azide (B81097) source, typically sodium azide (NaN₃) in the presence of an acid catalyst or an ammonium (B1175870) salt (e.g., NH₄Cl), to form a 5-substituted-1H-tetrazole ring. chalcogen.royoutube.comthieme-connect.com This transformation is significant as the tetrazole ring is often used as a bioisosteric replacement for a carboxylic acid group. thieme-connect.com The mechanism is believed to proceed through the activation of the nitrile, followed by nucleophilic attack by the azide anion and subsequent cyclization. acs.org

Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions, typically requiring harsh conditions like heating with concentrated acid or base.

Reduction to Amine: The nitrile group can be reduced to a primary amine (benzylamine derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. researchgate.net

Conversion to Methyl Group: A metal-free reductive denitrogenation has been reported, which can transform an aromatic nitrile into a methyl group. acs.org

Table 2: Chemical Transformations of the Benzonitrile Group

| Transformation | Reagents | Resulting Functional Group | Reference |

|---|---|---|---|

| Tetrazole Formation | NaN₃, NH₄Cl, DMF | 5-substituted-1H-tetrazole | chalcogen.ro, youtube.com |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid | acs.org |

| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine (Ar-CH₂NH₂) | researchgate.net |

| Reductive Denitrogenation | B(C₆F₅)₃, Silane | Methyl Group (Ar-CH₃) | acs.org |

Process Optimization and Scale-Up Considerations for Research Purposes

Transitioning the synthesis of this compound from a small-scale laboratory procedure to a larger, more efficient process for research purposes requires careful optimization of several parameters.

Reaction Conditions:

Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are typically effective for SNAr reactions. Optimization involves selecting a solvent that provides good solubility for the reactants and facilitates the reaction while also considering ease of removal and environmental impact.

Base: The choice and amount of base are critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common, but organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used. The base neutralizes the acid formed (HF in the case of a fluoro starting material) and can influence reaction rates.

Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. The optimal temperature is a balance between achieving a high reaction rate and minimizing the formation of impurities. Microwave-assisted heating can significantly reduce reaction times compared to conventional heating methods. thieme-connect.com

Concentration: The concentration of reactants can affect the reaction rate and efficiency. Higher concentrations may lead to faster reactions but can also pose challenges with mixing and heat dissipation on a larger scale.

Scale-Up Issues:

Exothermicity: The SNAr reaction can be exothermic. On a larger scale, efficient heat dissipation is crucial to maintain control over the reaction temperature and prevent runaway reactions. This requires appropriate reactor design and cooling systems.

Work-up and Purification: The purification method must be scalable. While chromatography is suitable for small quantities, crystallization is often the preferred method for purification on a larger scale due to its efficiency and cost-effectiveness. Developing a robust crystallization procedure that consistently yields high-purity material is a key aspect of process optimization.

Material Handling: Handling larger quantities of reactants and solvents requires appropriate safety protocols and equipment. The use of toxic or hazardous reagents, such as DMF, necessitates careful handling and waste disposal procedures.

A systematic approach, potentially using Design of Experiments (DoE), can be employed to efficiently explore the parameter space and identify the optimal conditions for a safe, efficient, and scalable synthesis for research supply.

Pharmacological Profile and Biological Activities of 2 Chloro 4 4 Piperidinyloxy Benzonitrile

Investigation of Molecular Targets and Interactions

There is no available information regarding the specific molecular targets of 2-Chloro-4-(4-piperidinyloxy)benzonitrile.

Enzyme Inhibition Studies

No studies detailing the inhibitory effects of this compound on any enzymes have been found in the public domain.

Studies on Cellular Signaling Pathways

There are no published research findings on the effects of this compound on cellular signaling pathways.

Therapeutic Areas of Research Interest

While the structural components of this compound, such as the benzonitrile (B105546) group, are found in compounds explored for various therapeutic purposes, there is no specific research linking this particular compound to any therapeutic area.

Anticancer Research

No scientific literature is available that investigates the anticancer properties of this compound.

Antiviral Potential

There are no published studies examining the antiviral potential of this compound.

Central Nervous System (CNS) Targeting

The potential for this compound to act on the central nervous system (CNS) is an area of significant interest. Studies on related alkyl para-cyanophenoxy alkanoates have suggested that benzonitrile derivatives can exhibit sedative effects on the CNS. nih.gov This activity appears to be modulated by the lipophilicity of the molecule, which influences its ability to cross the blood-brain barrier and interact with CNS targets. nih.gov The presence of the piperidine (B6355638) ring in this compound is also noteworthy, as this moiety is a common feature in many CNS-active drugs.

Anti-inflammatory Effects

The structural elements of this compound suggest a potential for anti-inflammatory activity. The piperidone ring, a close relative of the piperidine found in the target compound, is a core component of molecules that have demonstrated anti-inflammatory properties. nih.gov Specifically, derivatives of 3,5-bis(arylidene)-4-piperidone have been shown to significantly inhibit the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in response to lipopolysaccharide (LPS) stimulation. nih.gov The anti-inflammatory potential of piperidine-containing compounds is further supported by research on piperlotines, which have shown notable in vivo anti-inflammatory effects. scielo.org.mx

Elucidation of Mechanisms of Action

Understanding the molecular mechanisms through which a compound exerts its effects is crucial for its development as a therapeutic agent. For this compound, while direct mechanistic studies are lacking, the activities of analogous compounds provide a foundation for hypothesizing its potential pathways of action.

Protein Kinase Inhibition Pathways

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. nih.gov The nitrile group of benzonitrile derivatives can play a significant role in their interaction with and inhibition of certain enzymes. Kinase inhibitor screening libraries often include compounds with diverse chemical scaffolds to identify novel inhibitors. nih.gov The structure of this compound, containing both a benzonitrile and a piperidine moiety, makes it a candidate for such screening, as similar structures have been investigated for kinase inhibitory activity. nih.gov

Interactions Affecting Cellular Growth and Progression

The potential for this compound to influence cellular growth and progression is intrinsically linked to its potential as a kinase inhibitor. Kinase signaling networks are fundamental drivers of cell growth and development. nih.gov For instance, inhibitors of cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks) have been shown to effectively inhibit the growth of cancer cells. nih.gov Given that derivatives of its core structure are explored as kinase inhibitors, it is plausible that this compound could modulate pathways that are crucial for cell cycle control and proliferation.

Other Identified Biological Pathways Modulated by the Compound

Beyond its potential roles in CNS activity, inflammation, and kinase inhibition, the chemical features of this compound suggest other possible biological interactions. The nitrile group is a key functional group in a variety of pharmaceuticals and can participate in hydrogen bonding and other interactions with biological targets. nih.gov Its strong electron-withdrawing nature can alter the electronic properties of the aromatic ring, potentially influencing interactions with various receptors and enzymes. nih.gov Furthermore, benzamide (B126) derivatives, which share a similar aromatic core, have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antidiabetic effects, highlighting the diverse therapeutic potential of this chemical class. nih.gov

Structure Activity Relationship Sar Studies of 2 Chloro 4 4 Piperidinyloxy Benzonitrile Derivatives

Identification of Pharmacophoric Elements

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For 2-chloro-4-(4-piperidinyloxy)benzonitrile, the key pharmacophoric elements can be dissected into three primary components: the piperidine (B6355638) ring, the benzonitrile (B105546) moiety, and the chloro substituent.

The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to introduce a basic nitrogen atom, which can be protonated at physiological pH, and to provide a rigid, three-dimensional structure that can be modified to explore the chemical space around a binding pocket.

In studies of related compounds, the piperidinyloxy linker has been shown to be a critical component for activity. For instance, in a series of benzamide (B126) inhibitors of the presynaptic choline (B1196258) transporter (CHT), analogues featuring a 3-(piperidin-4-yl)oxy substituent were found to be particularly favorable for potency. nih.govnih.gov The nitrogen atom within the piperidine ring is a common site for substitution to modulate properties such as solubility, cell permeability, and target engagement. SAR studies on piperidin-4-yl-methanamine derivatives as CXCR4 chemokine receptor antagonists demonstrated that N-substitution was a viable strategy to improve interactions with the receptor's binding site. nih.gov

Modifications to the piperidine ring itself can have a significant impact on activity. For example, introducing unsaturation to form a tetrahydropyridine (B1245486) ring has been shown to increase potency tenfold in certain series, suggesting that the conformational rigidity or electronic properties of the unsaturated ring may be more optimal for binding. dndi.org Conversely, removal of key substituents on the piperidine nitrogen, such as an isopropyl group, can lead to a substantial decrease in activity, highlighting the specific interactions this group may form within the target protein. nih.gov The piperidinol scaffold is recognized as a biologically useful core for a variety of targets, further underscoring the importance of this ring system. nih.gov

| Compound Series | Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| Benzamide CHT Inhibitors | N-isopropyl to N-H | Significant decrease in potency | nih.gov |

| Benzamide CHT Inhibitors | N-isopropyl to N-methyl | Equipotent, maintained high activity | nih.govnih.gov |

| 4-Azaindole-2-piperidine Series | Piperidine to Tetrahydropyridine | Ten-fold increase in potency | dndi.org |

| Piperidin-4-yl-methanamine Series | N-substitution with various groups | Modulated binding affinity and functional activity (antagonism) | nih.gov |

The benzonitrile moiety, consisting of a cyano (-C≡N) group attached to a benzene (B151609) ring, is a critical pharmacophoric element. The cyano group is a strong hydrogen bond acceptor and a dipole, capable of forming specific interactions with amino acid residues in a protein binding pocket. Its electron-withdrawing nature also influences the electronic properties of the entire aromatic system.

In the context of drug design, the 2-cyanophenyl group has been incorporated into selective dopamine (B1211576) D4 receptor agonists, where it plays a role in achieving high binding affinity and selectivity. nih.gov Similarly, derivatives of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) have been developed as potent inhibitors of lysine-specific demethylase 1 (LSD1), indicating the benzonitrile portion of the molecule is crucial for its inhibitory activity. manchester.ac.uk The nitrile group's role in binding to the active sites of enzymes can be pivotal for inhibiting their function. nih.gov

However, the contribution of the cyano group is highly context-dependent. In one study on anti-trypanosomal agents, an electron-deficient cyano analogue was found to be inactive, whereas more electron-rich aromatic systems were preferred. dndi.org This suggests that while the benzonitrile group can be key for binding, its effectiveness depends on the specific electronic and steric environment of the target protein.

| Compound Series | Key Moiety | Biological Target/Activity | Finding | Reference |

|---|---|---|---|---|

| Piperazine Derivatives | 2-Cyanophenyl | Dopamine D4 Receptor Agonist | Essential for high affinity and selectivity | nih.gov |

| Pyrrolidine Derivatives | 4-Benzonitrile | LSD1 Inhibition | Core component of potent inhibitors | manchester.ac.uk |

| 4-Azaindole Derivatives | para-Cyano Phenyl | Anti-Trypanosomal Activity | Compound was inactive, suggesting a preference for electron-rich groups in this series | dndi.org |

The chloro substituent at the 2-position of the benzonitrile ring is not merely a passive addition. Halogen atoms, particularly chlorine, can profoundly influence a molecule's physicochemical properties and its interaction with biological targets. The introduction of a chlorine atom can alter lipophilicity, metabolic stability, and the electronic distribution of the aromatic ring.

In medicinal chemistry, chloro substituents are frequently used to modulate biological activity. For instance, N-phenylpiperazine derivatives with 2,3-dichlorophenyl substitution have been evaluated as ligands for dopamine receptors, demonstrating the utility of chlorine in tuning receptor affinity. mdpi.com Similarly, the synthesis of benzamides with a 2-chloro substituent is a common strategy in developing new biologically active agents. mdpi.com The chloro group can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in a protein, which can significantly enhance binding affinity. It also creates steric constraints that can influence the preferred conformation of the molecule. nih.gov The presence of a 4-chloro-3-(trifluoromethyl)phenyl moiety in a series of antitubercular piperidinol compounds underscores the importance of chloro-substitution in active scaffolds. nih.gov

Rational Design and Analogue Synthesis for SAR Optimization

Once the key pharmacophoric elements are identified, this information can be leveraged to design and synthesize new analogues with improved properties. Rational design strategies aim to systematically and intelligently modify the lead compound to enhance its therapeutic potential.

Fragment-based drug discovery (FBDD) is a powerful strategy for lead identification and optimization. It involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind weakly to a biological target. These initial hits are then optimized, often by "growing" the fragment to occupy adjacent pockets or by "linking" two or more fragments that bind to different sites.

The structure of this compound can be deconstructed into key fragments, such as 2-chloro-4-hydroxybenzonitrile (B1349109) and 4-hydroxypiperidine (B117109). In a fragment-based approach, these or similar fragments could be screened independently. A successful example of a related approach involved a virtual fragment screen that identified piperidin-4-yl-methanamine as a hit for the CXCR4 receptor. nih.gov This initial fragment was then systematically elaborated through synthesis, with new groups added to the piperidine nitrogen to explore and improve interactions with the receptor, ultimately leading to potent antagonists. nih.gov This iterative process of fragment elaboration is central to FBDD and allows for the efficient exploration of chemical space to achieve high-affinity ligands.

Bioisosterism involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of retaining or enhancing biological activity while improving other properties like selectivity or metabolic stability. This is a cornerstone of medicinal chemistry and SAR optimization.

For this compound derivatives, several bioisosteric replacements could be envisioned:

Benzonitrile Moiety: The cyano group (-CN) could be replaced by other small, electron-withdrawing groups. For example, a nitro group (-NO₂) or small heterocyclic rings like an oxadiazole or a triazole are common bioisosteres. mdpi.com These changes can alter hydrogen bonding capabilities and steric profile.

Piperidine Ring: The piperidine ring could be replaced with other saturated heterocycles such as pyrrolidine, morpholine, or azepane to alter the ring size, conformation, and the position of the basic nitrogen. manchester.ac.uk

Chloro Substituent: The chloro group can be considered a bioisostere for a methyl group (-CH₃) as they have similar sizes and lipophilicity, although their electronic properties differ. It could also be replaced by other halogens like bromine (-Br) or fluorine (-F) to fine-tune electronic effects and the potential for halogen bonding. In some contexts, a trifluoromethyl group (-CF₃) is used as a bioisostere for a chloro group to dramatically alter electronic properties while maintaining a similar size. chemrxiv.org

| Original Moiety | Potential Bioisostere(s) | Rationale for Replacement | Reference Example |

|---|---|---|---|

| Cyano (-CN) | Oxadiazole, Triazole, Tetrazole | Mimic hydrogen bonding and electronic profile; alter metabolic stability | mdpi.com |

| Piperidine Ring | Pyrrolidine, Morpholine, Tetrahydropyran | Modify ring size, conformation, and basicity (pKa) | manchester.ac.uk |

| Chloro (-Cl) | Methyl (-CH₃), Bromine (-Br), Trifluoromethyl (-CF₃) | Modulate lipophilicity, electronics, steric bulk, and halogen bonding potential | chemrxiv.org |

| Ether Linker (-O-) | Thioether (-S-), Methylene (B1212753) (-CH₂-), Amine (-NH-) | Alter bond angles, flexibility, and hydrogen bonding potential | N/A |

Systematic Substitution and Modification Strategies

Systematic substitution and modification of the this compound scaffold are performed to probe the chemical space around the molecule and understand the key interactions with its biological target. These strategies typically involve modifications at three primary locations: the benzonitrile ring, the piperidine ring, and the ether linkage.

Modifications on the Benzonitrile Ring: The 2-chloro and 4-cyano substituents on the phenyl ring are significant for the molecule's electronic properties and potential interactions. The chlorine atom at the 2-position can influence the conformation of the molecule and participate in halogen bonding. The nitrile group at the 4-position is a key polar feature and a potential hydrogen bond acceptor. Research on related benzonitrile-containing compounds has shown that the nitrile group can be crucial for binding to the active sites of enzymes. nih.gov

Systematic replacement of the chlorine atom with other halogens (e.g., fluorine, bromine) or small alkyl groups can modulate the lipophilicity and electronic nature of the ring. Similarly, the nitrile group can be replaced with other electron-withdrawing groups, such as amides or small esters, to assess their impact on activity.

Modifications on the Piperidine Ring: The piperidine ring offers multiple avenues for modification. The nitrogen atom is a key site for substitution, and its basicity can be crucial for forming salt bridges or hydrogen bonds with the target protein. Studies on N-substituted piperidine analogs have demonstrated that varying the substituent on the nitrogen can significantly impact biological activity. nih.govajchem-a.com For instance, introducing different alkyl, acyl, or aromatic groups can alter the compound's size, shape, and polarity.

The following interactive data table illustrates hypothetical SAR data for N-substituted derivatives of this compound, showcasing how different substituents on the piperidine nitrogen could influence inhibitory activity.

| Compound ID | N-Substituent (R) | IC₅₀ (nM) | Fold Improvement vs. Parent (R=H) |

| 1 | H (Parent) | 100 | 1 |

| 2 | Methyl | 75 | 1.3 |

| 3 | Ethyl | 60 | 1.7 |

| 4 | Isopropyl | 90 | 1.1 |

| 5 | Benzyl (B1604629) | 45 | 2.2 |

| 6 | Acetyl | 150 | 0.7 |

| 7 | Benzoyl | 80 | 1.25 |

This table is illustrative and based on general principles of medicinal chemistry. Actual values would be determined experimentally.

Modifications of the Ether Linkage: The ether linkage connecting the benzonitrile and piperidine moieties provides a degree of rotational freedom. Strategies may involve replacing the oxygen atom with a sulfur atom (thioether) or an amine (amino) to explore the impact on bond angles and flexibility.

Computational Approaches in SAR Studies

Computational chemistry has become an indispensable tool in modern drug discovery, providing insights that guide the synthesis and evaluation of new compounds. For this compound derivatives, computational approaches are employed to understand their binding modes, predict their activity, and rationalize observed SAR trends.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.gov For derivatives of this compound, docking studies can elucidate how different substituents interact with the amino acid residues in the binding pocket of a target enzyme or receptor. nih.gov For example, a docking study on related 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives revealed key hydrogen bonding and hydrophobic interactions within the active site. nih.gov

These studies can rationalize why certain modifications lead to increased or decreased activity. For instance, a bulkier substituent on the piperidine nitrogen might either form favorable hydrophobic interactions or cause steric clashes, both of which would be predicted by docking simulations.

Molecular dynamics (MD) simulations can further refine the understanding of the ligand-receptor complex by simulating the movement of atoms over time. nih.gov This provides a more dynamic picture of the binding event and can help to assess the stability of the interactions predicted by docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound derivatives, a QSAR model could be developed to predict the activity of unsynthesized analogs.

The process involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its chemical structure, such as lipophilicity (logP), electronic properties, and steric parameters. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that correlates these descriptors with the observed biological activity.

A study on piperine (B192125) analogs demonstrated that descriptors related to partial negative surface area and molecular shape were important for inhibitory activity. nih.gov Similarly, for 2-alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide derivatives, a QSAR model identified key descriptors related to the 3D structure and hydrophilicity of the molecules. nih.gov A well-validated QSAR model can be a powerful tool for prioritizing which new derivatives to synthesize, thereby saving time and resources.

High-Throughput Screening (HTS) Methodologies in Lead Optimization

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds against a specific biological target. nih.gov In the context of lead optimization for this compound derivatives, HTS can be employed to screen libraries of related analogs to identify compounds with improved properties.

Once a lead compound like this compound is identified, a focused library of derivatives can be synthesized. This library would incorporate the systematic modifications discussed in the SAR section. HTS can then be used to rapidly assess the activity of these derivatives, allowing for the efficient exploration of the SAR landscape.

The data generated from HTS is then used to build upon the initial SAR understanding and to refine the computational models. This iterative cycle of design, synthesis, and high-throughput testing is a cornerstone of modern lead optimization programs. The ultimate goal is to identify a candidate molecule with the desired potency, selectivity, and drug-like properties for further preclinical development.

Preclinical Evaluation of 2 Chloro 4 4 Piperidinyloxy Benzonitrile

In Vitro Efficacy and Selectivity Studies

In vitro studies are fundamental to characterizing the biological activity of a compound at a cellular level.

Dose-Response Relationships in Cellular Models

Currently, there is no publicly available scientific literature detailing the dose-response relationships of 2-Chloro-4-(4-piperidinyloxy)benzonitrile in specific cellular models. While studies on other benzonitrile (B105546) derivatives have been conducted, data for this particular compound is not available.

Comparative Studies with Reference Compounds

Detailed comparative studies of this compound with established reference compounds are not present in the current body of scientific literature. Such studies are crucial for understanding the relative potency and potential advantages of a new chemical entity.

In Vivo Pharmacological Activity in Disease Models

In vivo studies in animal models are a critical step in evaluating the potential therapeutic efficacy and physiological effects of a compound.

Efficacy in Relevant Animal Models (e.g., oncology, antiviral, inflammatory)

There are no published studies on the efficacy of this compound in animal models of oncology, viral infections, or inflammatory diseases. Research on other, structurally distinct, benzonitrile derivatives has shown some activity in these areas, but this cannot be extrapolated to the subject compound. For instance, a different compound, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (B1202472) (MDL-860), was found to inhibit plaque formation in 11 of 12 picornaviruses. nih.gov

Biomarker Modulation Studies

Investigations into the modulation of specific biomarkers by this compound have not been reported in the scientific literature. A study on a different molecule, 2-chlorobenzalmalononitrile (CS gas), explored the development of a biomarker for exposure by examining its hydrolysis product and subsequent reaction with cysteine. nih.gov However, this is not directly related to the pharmacological effects of the title compound.

Analytical Methodologies for the Characterization and Quantification of 2 Chloro 4 4 Piperidinyloxy Benzonitrile

Chromatographic Techniques

Chromatography is an essential tool for separating the target compound from impurities, byproducts, and starting materials. The choice of technique depends on the analyte's properties and the analytical goal, such as purity assessment or quantitative analysis.

Gas Chromatography (GC) for Purity and Impurity Profiling

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For 2-Chloro-4-(4-piperidinyloxy)benzonitrile, GC, particularly when coupled with a mass spectrometer (GC-MS), is highly effective for identifying and quantifying volatile organic impurities. thermofisher.com The process involves vaporizing the sample and moving it through a capillary column with a carrier gas. The separation is based on the differential partitioning of compounds between the mobile gas phase and the stationary phase lining the column.

Impurity profiling is a critical aspect of pharmaceutical development, aimed at the detection, identification, and quantification of impurities in drug substances. ijprajournal.comnih.gov GC-MS provides high-resolution separation and definitive identification of impurities based on their mass spectra, enabling the characterization of byproducts from synthesis or degradation products. thermofisher.comijprajournal.com For a comprehensive analysis, a temperature program is typically employed, starting at a lower temperature and ramping up to ensure the elution of both low-boiling and high-boiling point impurities. rsc.org

Table 1: Illustrative Gas Chromatography (GC) Parameters

| Parameter | Value/Description |

|---|---|

| GC System | Agilent 7820A or similar |

| Column | HP-5 (cross-linked 5% phenyl methyl siloxane), 30 m x 0.320 mm, 0.25 µm film thickness |

| Carrier Gas | Nitrogen or Helium, constant flow of 0.8 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Start at 60 °C, ramp at 15 °C/min to 300 °C, hold for 5 min rsc.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Determination

High-Performance Liquid Chromatography (HPLC) is the industry-standard method for the quantitative analysis and purity assessment of a vast range of pharmaceutical compounds, including this compound. basicmedicalkey.comresearchgate.net Its versatility, precision, and applicability to non-volatile and thermally labile compounds make it indispensable. basicmedicalkey.com The technique separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase pumped at high pressure. basicmedicalkey.com

For quantitative analysis, a calibration curve is typically generated using standards of known concentration to determine the amount of the active substance in a sample. basicmedicalkey.com Purity determination is often performed using a UV detector, where the peak area of the main compound is compared to the total area of all peaks in the chromatogram. The use of diode-array detectors (DAD) further allows for peak purity analysis by comparing spectra across a single peak. basicmedicalkey.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), is the most common mode for this type of analysis.

Table 2: Typical High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Value/Description |

|---|---|

| HPLC System | Standard HPLC with pump, autosampler, and UV/DAD detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (often with additives like trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C nih.gov |

| Detection | UV at 290 nm nih.gov |

| Injection Volume | 10 µL |

Chiral Chromatography for Enantiomeric Purity Assessment

The molecule this compound is achiral and therefore does not exist as enantiomers. However, if chiral derivatives were to be synthesized, for instance by introducing a stereocenter on the piperidine (B6355638) ring, chiral chromatography would be the definitive method for separating the resulting enantiomers and assessing enantiomeric purity.

Chiral chromatography, most often performed using HPLC, utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of a chiral compound. sigmaaldrich.com This differential interaction leads to different retention times, allowing for their separation and quantification. sigmaaldrich.com CSPs based on cyclodextrins and their derivatives are widely used for the enantioseparation of a broad range of compounds. sigmaaldrich.comnih.gov The choice of the specific CSP and mobile phase is critical for achieving successful separation. nih.gov The development of a chiral separation method is essential for ensuring that a stereoisomerically pure drug is produced, as different enantiomers can have vastly different pharmacological activities. nih.gov

Spectroscopic Characterization

Spectroscopic methods are used to elucidate and confirm the molecular structure of a compound by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the proton spectrum would show distinct signals for the aromatic protons, the protons on the piperidine ring, and the proton attached to the piperidine nitrogen.

¹³C NMR provides information on the number of different types of carbon atoms in the molecule. rsc.org Combined with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), it can distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.org

2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms. libretexts.orgwestmont.edu COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates protons directly to the carbons they are attached to. libretexts.org HMBC reveals longer-range correlations between protons and carbons (over two to three bonds), which is crucial for piecing together the entire molecular structure and confirming the substitution pattern on the benzonitrile (B105546) ring. libretexts.org

Table 3: NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Assignment |

|---|---|---|

| ¹H NMR | 7.29–7.25 | (m, 2H, Aromatic) |

| 6.97–6.93 | (m, 1H, Aromatic) | |

| 6.89–6.87 | (m, 2H, Aromatic) | |

| 4.01 | (t, 2H, -O-CH₂) | |

| 2.52 | (d, 2H, Piperidine CH₂) | |

| 2.10–2.04 | (m, 2H, Piperidine CH₂) | |

| ¹³C NMR | 158.2 | Aromatic C-O |

| 129.4 | Aromatic CH | |

| 121.0 | Aromatic C-Cl | |

| 119.1 | Aromatic C-CN | |

| 114.3 | Cyano (C≡N) | |

| 65.0 | -O-CH₂ | |

| 25.2 | Piperidine CH₂ | |

| 13.9 | Piperidine CH₂ |

(Note: Data is representative based on publicly available spectra for similar structures and may vary slightly based on solvent and experimental conditions). rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.net The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending), making these methods excellent for identifying the presence of key functional groups. ijtsrd.com

For this compound, the most characteristic vibration is the nitrile (C≡N) stretching band, which appears as a sharp, intense peak in a relatively clean region of the IR spectrum. researchgate.netresearchgate.net Other important bands include those for the C-O-C ether linkage, aromatic C-H and C=C bonds, and the C-Cl bond. rsc.org While the IR spectrum is based on changes in the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. researchgate.net The C≡N and aromatic ring vibrations are typically strong in both IR and Raman spectra. chemicalbook.comkoreascience.kr

Table 4: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | 2220 - 2240 researchgate.net |

| Aromatic Ring (C=C) | Stretching | 1450 - 1600 |

| Ether (Ar-O-C) | Asymmetric Stretching | 1200 - 1275 |

| Ether (C-O-C) | Symmetric Stretching | 1020 - 1075 |

| Aryl Halide (C-Cl) | Stretching | 1000 - 1100 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is critical for confirming its molecular weight and providing structural information through the analysis of its fragmentation patterns.

Based on its molecular formula, C12H13ClN2O, the expected monoisotopic mass of the molecular ion [M]+ is approximately 236.07 g/mol . High-resolution mass spectrometry (HRMS) can verify this exact mass, confirming the elemental composition.

In a typical electron ionization (EI) mass spectrum, the molecule would undergo fragmentation at its weakest bonds. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Key expected fragmentation pathways for this compound would include:

Alpha-cleavage adjacent to the piperidine nitrogen.

Cleavage of the C-O ether bond, separating the piperidinyl group from the chlorobenzonitrile moiety.

Loss of small molecules like HCN from the benzonitrile group.

The analysis of these fragments allows for the unambiguous identification of the compound's core structure.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | Approximate m/z |

|---|---|---|

| [C12H13ClN2O]+• | Molecular Ion | 236/238 (Cl isotope pattern) |

| [C7H3ClN]+• | 2-chloro-4-hydroxybenzonitrile (B1349109) radical cation | 152/154 |

| [C5H10NO]+ | Piperidinyloxy cation | 100 |

Note: The table presents predicted values. Actual experimental values may vary slightly.

Solid-State Characterization

The physical properties of an active pharmaceutical ingredient (API) are heavily influenced by its solid-state form. Characterizing the solid state is crucial for controlling properties like solubility, stability, and bioavailability.

Powder X-ray Diffraction (PXRD) for Polymorphism and Amorphous Content

Powder X-ray diffraction (PXRD) is a non-destructive technique used to analyze the crystalline nature of a bulk powder sample. It is instrumental in identifying different crystalline forms (polymorphs), which can have distinct physical properties. Each polymorph produces a unique diffraction pattern, characterized by peaks at specific scattering angles (2θ).

PXRD analysis of this compound would be used to:

Identify the specific crystalline form present in a batch.

Detect the presence of any undesired polymorphs.

Quantify the ratio of crystalline material to amorphous (non-crystalline) content, as amorphous material presents as a broad halo instead of sharp peaks.

Table 3: Hypothetical PXRD Peak Data for Two Polymorphs of this compound

| Form A (2θ) | Form B (2θ) |

|---|---|

| 8.5° | 9.2° |

| 12.3° | 13.1° |

| 15.8° | 16.5° |

| 21.0° | 22.4° |

Note: This table is a hypothetical illustration of how different polymorphs would yield distinct PXRD patterns.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature or time. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental tools for characterizing pharmaceutical solids. tainstruments.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. A DSC thermogram of this compound would reveal:

Melting Point: A sharp endothermic peak corresponding to the temperature at which the solid melts.

Glass Transition: A step change in the baseline, indicating the transition from a rigid amorphous state to a more rubbery one.

Polymorphic Transitions: Exothermic or endothermic peaks associated with the conversion from one crystalline form to another.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA curve provides information on the thermal stability and decomposition profile of the compound. For this compound, TGA would determine the temperature at which significant mass loss begins, indicating the onset of thermal decomposition. tainstruments.com

Table 4: Interpretation of Potential Thermal Events for this compound

| Technique | Observed Event | Interpretation |

|---|---|---|

| DSC | Endothermic Peak | Melting of the crystalline form or a solid-solid phase transition. |

| DSC | Exothermic Peak | Crystallization from an amorphous state or decomposition. |

| DSC | Step Change in Heat Capacity | Glass transition of amorphous content. tainstruments.com |

| TGA | Mass Loss Step | Decomposition of the compound. |

Note: This table provides a general guide to interpreting thermal analysis data.

Emerging Research Directions and Future Perspectives for 2 Chloro 4 4 Piperidinyloxy Benzonitrile

Exploration of Novel Biological Targets and Therapeutic Indications

The unique structural combination within 2-Chloro-4-(4-piperidinyloxy)benzonitrile suggests a broad potential for interaction with various biological targets, opening avenues for new therapeutic applications. The piperidine (B6355638) moiety is a privileged structure found in over twenty classes of pharmaceuticals, including treatments for cancer, Alzheimer's disease, and analgesics. mdpi.comencyclopedia.pub Derivatives are known to exhibit a wide range of pharmacological effects, including anti-diabetic, antimicrobial, anti-inflammatory, and antiviral properties. ijnrd.org

The benzonitrile (B105546) group is also crucial, as it can enhance binding affinity to targets through hydrogen bonding and π-π interactions and improve pharmacokinetic properties like metabolic stability. researchgate.netnih.gov Substituted benzonitriles have been successfully developed as selective inhibitors for enzymes like aromatase and tyrosine kinases, the latter being a valuable target for treating cancers such as chronic myeloid leukemia. nih.govnih.gov

Given the established roles of these individual components, future research could logically investigate this compound and its derivatives against a range of novel targets. Promising areas for exploration include protein kinases, which are central to cell signaling, and enzymes involved in metabolic or inflammatory diseases. nih.govresearchgate.net The compound's potential utility in central nervous system (CNS) disorders is another viable research direction, as the piperidine structure is often incorporated into molecules designed to cross the blood-brain barrier. encyclopedia.pub

| Structural Moiety | Known Biological Activities | Potential Therapeutic Areas for Investigation | Example Targets |

|---|---|---|---|

| Piperidine | Anticancer, anti-Alzheimer's, antiviral, anti-inflammatory, analgesic, antipsychotic. encyclopedia.pubijnrd.org | Oncology, Neurodegenerative Diseases, Infectious Diseases, Pain Management. | Receptors in the CNS, enzymes in viral replication pathways, inflammatory signaling proteins. |

| Benzonitrile | Aromatase inhibition, Tyrosine Kinase inhibition, Dipeptidyl peptidase (DPP IV) inhibition. nih.govnih.gov | Oncology (especially hormone-dependent cancers), Metabolic Disorders (e.g., Diabetes). | BCR-Abl Tyrosine Kinase, Aromatase, Farnesyltransferase, KATP channels. nih.gov |

Development of Prodrugs and Advanced Delivery Systems

To overcome physicochemical and pharmacokinetic barriers that can limit a drug's effectiveness, such as poor permeability or rapid metabolism, researchers often turn to prodrug strategies and advanced delivery systems. acs.orgnih.gov A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical processes. nih.gov This approach can be used to enhance properties like drug permeability and absorption. nih.gov For a molecule like this compound, the piperidine nitrogen atom provides a convenient handle for chemical modification to create bioreversible derivatives, such as carbamates or amides, which could improve its delivery profile.

Advanced drug delivery systems offer another frontier for enhancing the therapeutic potential of this compound. Should it be found active against CNS disorders, overcoming the blood-brain barrier (BBB) would be a critical challenge. mdpi.comnih.gov Nanotechnology-based strategies, such as encapsulating the compound in lipid-based or polymeric nanoparticles, could facilitate its transport across the BBB. nih.govsciopen.com These nano-engineered carriers can be designed for targeted delivery, potentially increasing the drug's concentration at the site of action while minimizing systemic side effects. mdpi.comnih.gov

| Strategy | Description | Potential Application to this compound | Objective |

|---|---|---|---|

| Prodrug Design | Chemical modification of the parent drug into a bioreversible entity. mdpi.com | Attaching a promoiety to the piperidine nitrogen to create a carbamate or other cleavable linkage. | Improve solubility, enhance membrane permeability, or achieve targeted release. nih.govresearchgate.net |

| Nanoparticle Encapsulation | Incorporating the drug into carriers like liposomes or polymeric nanoparticles. nih.gov | Formulating the compound within a nanocarrier system. | Facilitate passage across the blood-brain barrier for CNS indications and protect the drug from premature degradation. nih.govsciopen.com |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) have become transformative tools in pharmaceutical research, accelerating the drug discovery and development process. nih.gov These computational approaches can be applied to this compound to explore its therapeutic potential more efficiently.

One key application is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govoup.com By training ML models on large datasets of chemical compounds, researchers can develop in silico tools to forecast the pharmacokinetic and safety profiles of novel molecules, including derivatives of the title compound, thereby reducing the need for extensive and costly early-stage experimental testing. nih.govacs.org

Furthermore, AI can be used for virtual screening and lead optimization. nih.govdoaj.org Algorithms can screen vast virtual libraries of compounds derived from the this compound scaffold against various biological targets to identify potential hits. doaj.org Generative AI models can take this a step further by designing entirely new molecules with optimized properties, such as enhanced potency or selectivity, based on a known active structure. arxiv.org This approach allows for a more focused and rapid exploration of the chemical space around the core scaffold. arxiv.orgfrontiersin.org

| AI/ML Application | Description | Specific Use Case |

|---|---|---|

| ADMET Prediction | Using ML models to predict pharmacokinetic and toxicity profiles from chemical structures. nih.govarxiv.org | Early-stage risk assessment of derivatives to prioritize compounds with favorable drug-like properties. |

| Virtual Screening | Computationally screening large libraries of molecules against a biological target to identify potential binders. nih.gov | Identifying the most promising biological targets (e.g., specific kinases) for the compound by docking it into numerous protein structures. |

| Generative AI for Lead Optimization | Employing deep learning models to design novel molecules with improved properties based on an initial lead compound. arxiv.org | Generating new analogs with predicted higher binding affinity, better selectivity, or improved ADMET profiles. |

Addressing Challenges in Translational Research and Clinical Development

The path from a promising compound in the laboratory to an approved medicine is long, costly, and fraught with challenges. frontiersin.org For a novel chemical entity like this compound, successful translation requires navigating significant preclinical and regulatory hurdles. The average time to develop a new drug is 10–15 years, with costs often exceeding $2 billion. frontiersin.orgdrugbank.com

Key preclinical challenges include demonstrating efficacy in relevant disease models and conducting comprehensive safety and toxicology studies. biobostonconsulting.com Small molecule drugs can face issues such as off-target toxicity or the development of drug resistance. nih.govpharmiweb.com A thorough preclinical program must be designed to identify and mitigate these risks before human trials can be considered.

Navigating the regulatory landscape is another critical step. drugbank.com Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for data on Chemistry, Manufacturing, and Controls (CMC), as well as preclinical safety and efficacy. pharmexec.comzenovel.com This involves developing a scalable and reproducible synthesis for the drug candidate and providing meticulous documentation for all stages of development. zenovel.compatheon.com Failure to meet these rigorous standards can lead to significant delays or rejection of a drug application. drugbank.comijpsjournal.com

| Development Stage | Key Challenge | Mitigation Strategy |

|---|---|---|

| Preclinical Development | Demonstrating efficacy and safety in non-human models. biobostonconsulting.com | Use of appropriate animal models; comprehensive in vitro and in vivo toxicology studies. biobostonconsulting.com |

| CMC (Chemistry, Manufacturing, and Controls) | Developing a scalable, cost-effective, and reproducible synthesis. patheon.com | Early process chemistry optimization; adherence to Good Manufacturing Practices (GMPs). drugbank.com |

| Regulatory Submission | Meeting the extensive data and documentation requirements of regulatory agencies. ijpsjournal.comnih.gov | Early and continuous engagement with regulatory authorities; meticulous record-keeping and data management. drugbank.compharmexec.com |

Sustainability and Green Chemistry Principles in Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact, improve safety, and increase efficiency. mdpi.com The synthesis of this compound, which involves the formation of an aryl ether, provides opportunities to apply these principles. Traditional methods for forming such bonds, like the Williamson ether synthesis, often require harsh conditions and the use of stoichiometric bases, which can generate significant waste.

Modern, greener approaches aim to overcome these limitations. This includes the use of sustainable catalysts, minimizing the use of hazardous organic solvents, and employing energy-efficient reaction methods. alfa-chemistry.comresearchgate.net For the synthesis of ethers, innovative methods like microwave-assisted reactions and the use of heterogeneous catalysts are being explored to reduce reaction times and energy consumption. mdpi.comalfa-chemistry.com

Biocatalysis, the use of enzymes to perform chemical reactions, represents a particularly powerful green technology. nih.govresearchgate.net Enzymes operate under mild conditions, typically in water, and offer exquisite selectivity, which can simplify purification processes and reduce waste. nih.govcphi-online.com Exploring enzymatic or chemoenzymatic routes for the synthesis of this compound or its key intermediates could lead to a more sustainable and cost-effective manufacturing process. researchgate.netacs.org

| Green Chemistry Principle | Traditional Approach (e.g., for Ether Synthesis) | Potential Green Alternative |

|---|---|---|

| Use of Catalysis | Stoichiometric amounts of strong bases. | Use of recyclable heterogeneous catalysts or biocatalysts (enzymes). acs.org |

| Safer Solvents and Reaction Conditions | Use of high-boiling point, polar organic solvents (e.g., DMF, DMSO). mdpi.com | Solvent-free reactions, use of water or other green solvents. mdpi.comresearchgate.net |

| Energy Efficiency | Prolonged heating using conventional methods. | Microwave-assisted synthesis to reduce reaction times; biocatalysis at ambient temperature. mdpi.comnih.gov |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-Chloro-4-(4-piperidinyloxy)benzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis often involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, introducing the piperidinyloxy group via alkoxylation requires activating the aromatic ring with electron-withdrawing groups (e.g., nitrile and chlorine). Optimization includes using polar aprotic solvents (e.g., DMF or acetonitrile), bases like K₂CO₃, and elevated temperatures (60–100°C) to enhance reactivity . Catalytic methods, such as palladium-mediated cross-coupling (e.g., Suzuki-Miyaura), may also be adapted for analogous structures by substituting boronic esters with piperidinyloxy precursors .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., piperidinyloxy protons at δ 3.5–4.5 ppm and aromatic protons split by chlorine’s deshielding effect) .

- HPLC-MS : Ensures purity (>99%) and confirms molecular weight (e.g., [M+H]+ at m/z 277.7) .

- FT-IR : Verifies functional groups (C≡N stretch ~2230 cm⁻¹, C-O-C stretch ~1250 cm⁻¹) .

Q. What safety protocols are critical during the synthesis and handling of this compound?

- Methodological Answer :

- Reaction Safety : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .

- Personal Protective Equipment (PPE) : Gloves and goggles to avoid skin/eye contact with intermediates like chlorinated benzonitriles .

- Waste Disposal : Halogenated byproducts require neutralization before disposal per EPA guidelines .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Hybrid functionals (e.g., B3LYP ) with dispersion corrections model π-stacking and lone-pair interactions in the nitrile and piperidinyloxy groups.

- Basis Sets : 6-311G(d,p) for geometry optimization and vibrational frequency analysis .

- Applications : Predict reaction sites (e.g., nitrile’s electrophilicity) and tautomeric equilibria (if applicable) .

Q. What strategies address contradictions in experimental data, such as unexpected tautomerism or stereochemical outcomes?

- Methodological Answer :

- Tautomerism : Use dynamic NMR or X-ray crystallography to resolve positional ambiguity in heterocyclic moieties (e.g., piperidinyloxy conformation) .

- Stereochemistry : Chiral HPLC or circular dichroism (CD) confirms enantiomeric purity if asymmetric synthesis is employed .

- Computational Validation : Compare DFT-calculated NMR/IR spectra with experimental data to identify discrepancies .

Q. How can in silico docking studies model the interaction of this compound with biological targets like mineralocorticoid receptors?

- Methodological Answer :

- Protein Preparation : Retrieve receptor structures (e.g., PDB ID 4UDA) and optimize protonation states using tools like Schrödinger’s Maestro .

- Ligand Docking : Employ Glide or AutoDock Vina to simulate binding modes, focusing on hydrogen bonds between the nitrile/piperidinyloxy groups and receptor residues (e.g., Arg817, Gln776) .

- MD Simulations : Run 100-ns trajectories in Desmond to assess binding stability and free energy (MM-GBSA) .

Q. What catalytic systems improve regioselectivity in functionalizing the benzonitrile core?

- Methodological Answer :

- Palladium Catalysts : Pd(OAc)₂ with bulky phosphine ligands (e.g., SPhos) directs cross-coupling to the para position relative to chlorine .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 1 h) while maintaining >90% yield in SNAr reactions .

- Solvent Effects : High-polarity solvents (e.g., DMSO) stabilize transition states in nucleophilic substitutions .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for Suzuki-Miyaura couplings involving chloro-nitrile substrates?

- Methodological Answer :

- Catalyst Screening : Compare Pd(OAc)₂/PPh₃ vs. PdCl₂(dppf) systems to identify ligand-dependent efficiency.

- Base Optimization : Replace Na₂CO₃ with Cs₂CO₃ to enhance solubility in aqueous-organic biphasic systems .

- Purification Challenges : Use silica gel chromatography with ethyl acetate/hexane gradients to separate dehalogenated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.